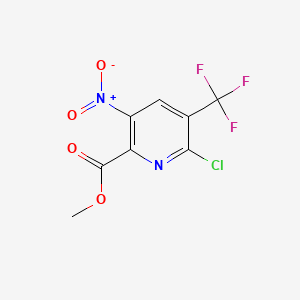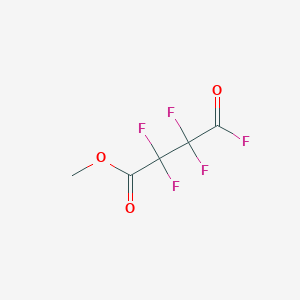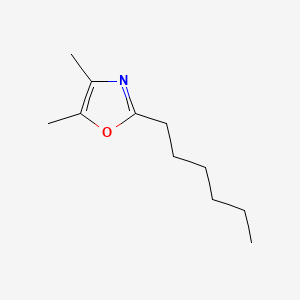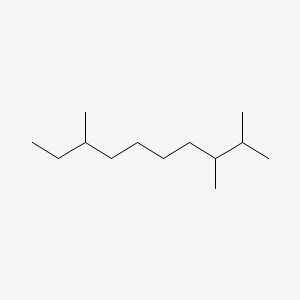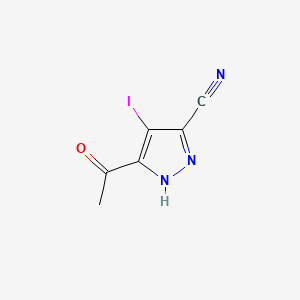
5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile: is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound is characterized by the presence of an acetyl group at the 5-position, an iodine atom at the 4-position, and a carbonitrile group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1H-pyrazole-3-carbonitrile as the starting material.
Halogenation: The pyrazole ring is halogenated using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl), to introduce the iodine atom at the 4-position.
Acetylation: The iodinated pyrazole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine, to introduce the acetyl group at the 5-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficient production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to iodate or iodide under specific conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Iodine monochloride (ICl) or hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base, such as pyridine.
Major Products Formed:
Oxidation: Iodate or iodide derivatives.
Reduction: Amines.
Substitution: Amines, ethers, or other substituted pyrazoles.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its iodine atom makes it a useful reagent for cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Biology: Pyrazole derivatives, including 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile, have been studied for their biological activities. They exhibit potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research has explored the use of this compound in drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it valuable in various industrial applications.
作用機序
The mechanism by which 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
類似化合物との比較
5-Iodo-1-methyl-1H-pyrazole-4-carbonitrile: Similar structure but with a methyl group instead of an acetyl group.
1H-Pyrazole-3-carbonitrile: The parent compound without iodine or acetyl groups.
This comprehensive overview highlights the significance of 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C6H4IN3O |
|---|---|
分子量 |
261.02 g/mol |
IUPAC名 |
5-acetyl-4-iodo-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H4IN3O/c1-3(11)6-5(7)4(2-8)9-10-6/h1H3,(H,9,10) |
InChIキー |
CLBRREIWHXJJCI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=NN1)C#N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



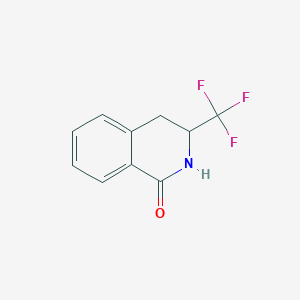
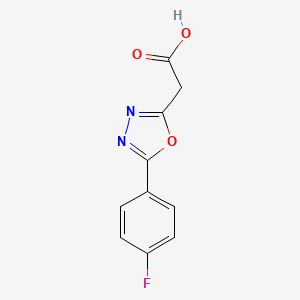
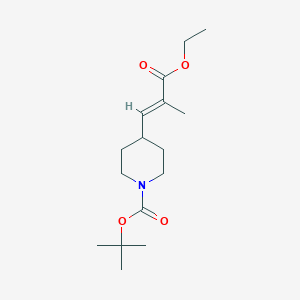
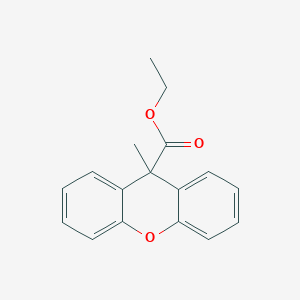
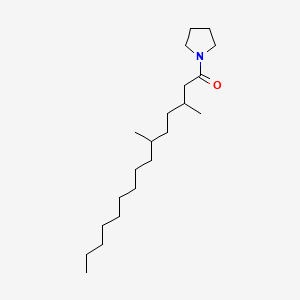
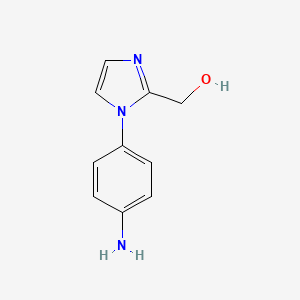
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B15365960.png)
